3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide
Overview
Description
“3-chloro-N-(4-chlorophenyl)propanamide” is a chemical compound with the CAS Number: 19314-16-0 . Its molecular weight is 218.08 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-chloro-N-(4-chlorophenyl)propanamide” is 1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)
. The molecular formula is C9H9Cl2NO
.
Physical and Chemical Properties Analysis
“3-chloro-N-(4-chlorophenyl)propanamide” is a solid at room temperature . The predicted melting point is 133.25° C , and the predicted boiling point is 388.0° C at 760 mmHg . The predicted density is 1.3 g/cm^3 , and the predicted refractive index is n20D 1.59 .
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
- Antimicrobial Activity : Some derivatives of this compound have shown significant antimicrobial activity. For instance, specific derivatives demonstrated high antibacterial activity, while others displayed potent anticandidal effects against specific strains like C. parapsilosis and C. glabrata (Dawbaa et al., 2021).
- Cytotoxicity : Several studies have explored the cytotoxic potential of these derivatives. Some compounds exhibited high cytotoxicity against human leukemia cells and other cancer cell lines, suggesting potential use in cancer research (Dawbaa et al., 2021).
Quantum Chemical and Molecular Docking Studies
- Molecular Structure Analysis : Quantum chemical methods and vibrational spectral techniques have been utilized to analyze the molecular structure of related compounds. These studies provide insights into the biological applications, such as antimicrobial activity, and the interactions of these compounds with different proteins (Viji et al., 2020).
- Molecular Docking : Molecular docking studies have been conducted to understand the interactions of derivatives with biological targets, which is crucial for developing potential pharmaceutical applications (Viji et al., 2020).
Herbicidal Activity
- Studies have also explored the herbicidal activity of certain derivatives, suggesting potential applications in agriculture (Liu et al., 2007).
Corrosion Inhibition
- Derivatives of this compound have been studied for their potential as corrosion inhibitors, particularly against the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were conducted to predict the corrosion inhibition performances of these derivatives (Kaya et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c13-6-5-11(17)16-12-15-10(7-18-12)8-1-3-9(14)4-2-8/h1-4,7H,5-6H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHACEXGKVILBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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